Cas no 2229471-33-2 (2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine)

2-1-(3-Bromo-4-methylphenyl)cyclobutylethan-1-amine is a brominated aromatic amine featuring a cyclobutyl substituent, offering a unique structural motif for synthetic and medicinal chemistry applications. The presence of the 3-bromo-4-methylphenyl group enhances its utility as a versatile intermediate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the synthesis of complex organic frameworks. The cyclobutyl ring introduces steric constraints, which can be leveraged to modulate conformational properties in drug design. This compound is particularly valuable in pharmaceutical research for the development of targeted small molecules, where its distinct substitution pattern enables precise structural modifications. High purity and well-defined reactivity make it a reliable building block for advanced chemical synthesis.
2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine structure
2229471-33-2 structure
商品名:2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine
CAS番号:2229471-33-2
MF:C13H18BrN
メガワット:268.192722797394
CID:5923230
PubChem ID:165708158

2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine
    • 2229471-33-2
    • EN300-1925063
    • 2-[1-(3-bromo-4-methylphenyl)cyclobutyl]ethan-1-amine
    • インチ: 1S/C13H18BrN/c1-10-3-4-11(9-12(10)14)13(7-8-15)5-2-6-13/h3-4,9H,2,5-8,15H2,1H3
    • InChIKey: TXYFVQWMUVEGNW-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C)C=CC(=C1)C1(CCN)CCC1

計算された属性

  • せいみつぶんしりょう: 267.06226g/mol
  • どういたいしつりょう: 267.06226g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 26Ų

2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1925063-0.25g
2-[1-(3-bromo-4-methylphenyl)cyclobutyl]ethan-1-amine
2229471-33-2
0.25g
$1170.0 2023-09-17
Enamine
EN300-1925063-5.0g
2-[1-(3-bromo-4-methylphenyl)cyclobutyl]ethan-1-amine
2229471-33-2
5g
$3894.0 2023-05-31
Enamine
EN300-1925063-0.1g
2-[1-(3-bromo-4-methylphenyl)cyclobutyl]ethan-1-amine
2229471-33-2
0.1g
$1119.0 2023-09-17
Enamine
EN300-1925063-0.05g
2-[1-(3-bromo-4-methylphenyl)cyclobutyl]ethan-1-amine
2229471-33-2
0.05g
$1068.0 2023-09-17
Enamine
EN300-1925063-10.0g
2-[1-(3-bromo-4-methylphenyl)cyclobutyl]ethan-1-amine
2229471-33-2
10g
$5774.0 2023-05-31
Enamine
EN300-1925063-1.0g
2-[1-(3-bromo-4-methylphenyl)cyclobutyl]ethan-1-amine
2229471-33-2
1g
$1343.0 2023-05-31
Enamine
EN300-1925063-0.5g
2-[1-(3-bromo-4-methylphenyl)cyclobutyl]ethan-1-amine
2229471-33-2
0.5g
$1221.0 2023-09-17
Enamine
EN300-1925063-10g
2-[1-(3-bromo-4-methylphenyl)cyclobutyl]ethan-1-amine
2229471-33-2
10g
$5467.0 2023-09-17
Enamine
EN300-1925063-2.5g
2-[1-(3-bromo-4-methylphenyl)cyclobutyl]ethan-1-amine
2229471-33-2
2.5g
$2492.0 2023-09-17
Enamine
EN300-1925063-1g
2-[1-(3-bromo-4-methylphenyl)cyclobutyl]ethan-1-amine
2229471-33-2
1g
$1272.0 2023-09-17

2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine 関連文献

2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amineに関する追加情報

Introduction to 2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine (CAS No. 2229471-33-2)

2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine (CAS No. 2229471-33-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of cyclobutylamines, which are known for their diverse biological activities and structural flexibility. The presence of a bromo and methyl substituent on the phenyl ring, along with the cyclobutyl moiety, imparts specific chemical and biological properties that make it a promising candidate for further research and development.

The chemical structure of 2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine is characterized by a cyclobutyl ring attached to an ethylamine chain, with a 3-bromo-4-methylphenyl group as a substituent. This arrangement provides a balance between lipophilicity and hydrophilicity, which is crucial for optimizing the compound's pharmacokinetic properties. The bromo substituent is particularly noteworthy as it can influence the compound's reactivity and binding affinity to various biological targets.

Recent studies have explored the potential of 2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine in various therapeutic areas. One notable area of research is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling pathways and are implicated in numerous diseases, including neurological disorders, cardiovascular diseases, and cancer. Preliminary data suggest that 2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine may exhibit selective binding to specific GPCRs, making it a valuable tool for investigating receptor function and developing novel therapeutic agents.

In addition to its potential as a GPCR modulator, 2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine has also been studied for its anti-inflammatory properties. Inflammation is a complex biological response that involves multiple cellular and molecular pathways. Compounds with anti-inflammatory activity can be beneficial in treating conditions such as arthritis, inflammatory bowel disease, and asthma. Research has shown that 2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby mitigating inflammation.

The pharmacological profile of 2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine has been further characterized through in vitro and in vivo studies. In vitro assays have demonstrated its ability to cross cell membranes efficiently, suggesting good bioavailability. Animal models have been used to evaluate its safety and efficacy, with promising results indicating low toxicity and significant therapeutic effects. These findings highlight the compound's potential as a lead molecule for drug discovery programs.

Synthesis of 2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine involves multi-step chemical reactions that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the coupling of 3-bromo-4-methylbenzaldehyde with cyclobutane carboxylic acid followed by reduction to form the desired amine product. Advances in synthetic chemistry have led to the development of more efficient and scalable methods, facilitating the production of this compound for research purposes.

The future prospects for 2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine are promising. Ongoing clinical trials are evaluating its safety and efficacy in treating various diseases, with initial results showing positive outcomes. Additionally, efforts are being made to optimize its chemical structure through medicinal chemistry approaches to enhance its potency and selectivity. These advancements could lead to the development of new drugs that address unmet medical needs.

In conclusion, 2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine (CAS No. 2229471-33-2) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development. As more studies are conducted, it is likely that new applications and therapeutic uses will be discovered, contributing to advancements in healthcare.

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